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Compound of Interest

Compound Name: Red-CLA

Cat. No.: B3030312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Red-CLA is a fluorescent probe designed for the visualization and quantification of intracellular

lipid droplets in live and fixed cells. Its lipophilic nature leads to its accumulation in neutral lipid-

rich structures, exhibiting strong red fluorescence upon incorporation into these hydrophobic

environments. This property makes Red-CLA an invaluable tool for studying lipid metabolism,

cellular storage diseases, and the dynamics of lipid droplets in response to various stimuli.

These application notes provide a comprehensive guide for the effective use of Red-CLA in

fluorescence microscopy.

Physicochemical Properties and Spectral
Characteristics
Red-CLA exhibits spectral properties that are ideal for multiplexing with other common

fluorophores. Below is a summary of its key characteristics, with comparisons to the well-

established lipid droplet stain, Nile Red.
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Property Red-CLA (Typical) Nile Red

Excitation Maximum ~561 nm 515-560 nm

Emission Maximum ~565 - 650 nm >590 nm (in lipids)

Quantum Yield
Moderate to High in non-polar

environments

Variable, increases in

hydrophobic environments

Photostability Good Moderate

Recommended Laser Line 561 nm 488 nm or 561 nm

Recommended Emission Filter 570 - 670 nm 570 - 670 nm

Key Applications
Lipid Droplet Staining: High-contrast imaging of lipid droplets in various cell types.

Drug Discovery: Screening for compounds that modulate lipid accumulation or metabolism.

Disease Modeling: Studying lipid droplet dynamics in models of obesity, diabetes, and fatty

liver disease.

Autophagy Research: Investigating the process of lipophagy, the selective degradation of

lipid droplets by autophagy.

Experimental Protocols
I. Live-Cell Staining and Imaging of Lipid Droplets
This protocol is suitable for the visualization of lipid droplets in living cells.

Materials:

Red-CLA stock solution (e.g., 1 mM in DMSO)

Cell culture medium (phenol red-free recommended for fluorescence imaging)

Phosphate-Buffered Saline (PBS), pH 7.4
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Cells cultured on glass-bottom dishes or coverslips

Fluorescence microscope with appropriate filter sets

Procedure:

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel. For

induction of lipid droplet formation, cells can be treated with oleic acid (e.g., 200 µmol/l)

overnight.[1]

Preparation of Staining Solution: Prepare a working solution of Red-CLA in pre-warmed,

serum-free cell culture medium or PBS. A typical starting concentration is between 100 nM

and 1 µM.[1] It is crucial to optimize the concentration for each cell type to achieve the best

signal-to-noise ratio.

Cell Staining: Remove the cell culture medium and wash the cells once with PBS. Add the

Red-CLA staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2

incubator.[1]

Washing: After incubation, remove the staining solution and wash the cells two to three times

with PBS or fresh culture medium to remove excess probe.

Imaging: Image the cells immediately using a fluorescence microscope. For confocal

microscopy, use a 561 nm laser for excitation and collect the emission between 565 nm and

650 nm.[1]
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Seed cells on imaging dish

Induce lipid droplet formation (optional)

Wash cells with PBS Prepare Red-CLA staining solution

Incubate with Red-CLA

Wash cells to remove excess probe

Image with fluorescence microscope
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Caption: Workflow for staining lipid droplets in live cells with Red-CLA.

II. Fixed-Cell Staining and Imaging
This protocol is suitable for samples that require fixation and/or permeabilization.

Materials:

Red-CLA stock solution (e.g., 1 mM in DMSO)

PBS, pH 7.4

4% Paraformaldehyde (PFA) in PBS
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(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Mounting medium with DAPI (optional, for nuclear counterstaining)

Cells cultured on coverslips

Procedure:

Cell Preparation: Culture cells on coverslips to the desired confluency.

Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at

room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

(Optional) Permeabilization: If co-staining with antibodies that require permeabilization,

incubate the cells with a permeabilization buffer for 10 minutes at room temperature.

Staining: Prepare a working solution of Red-CLA in PBS (e.g., 1 µM). Add the staining

solution to the fixed cells and incubate for 30 minutes at room temperature, protected from

light.

Washing: Wash the cells three times with PBS for 5 minutes each.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Image the samples on a fluorescence microscope.
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Culture cells on coverslips

Fix cells with 4% PFA

Wash cells with PBS

Permeabilize (optional)

Stain with Red-CLA

Wash cells

Mount coverslips

Image with fluorescence microscope
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Caption: Workflow for staining lipid droplets in fixed cells with Red-CLA.

Data Presentation
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Table 1: Recommended Staining Parameters for Different Cell Lines

Cell Line
Red-CLA
Concentration (nM)

Incubation Time
(min)

Notes

HeLa 100 - 500 15 - 30
Low background

signal observed.

3T3-L1 Adipocytes 500 - 1000 30

Higher concentration

may be needed due to

high lipid content.

HepG2 100 - 500 20 - 30

Good for studying

drug-induced

steatosis.

Macrophages 200 - 800 30
Useful for visualizing

foam cell formation.

Signaling Pathway Investigation: Lipophagy
Red-CLA can be used to monitor the process of lipophagy, where lipid droplets are engulfed by

autophagosomes and delivered to lysosomes for degradation.

Diagram of Lipophagy Pathway
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Caption: Simplified diagram of the lipophagy pathway.

Troubleshooting
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Problem Possible Cause Solution

No or weak signal

- Insufficient probe

concentration- Short

incubation time- Low lipid

droplet content

- Increase Red-CLA

concentration- Increase

incubation time- Induce lipid

droplet formation with oleic

acid

High background fluorescence
- Probe concentration too high-

Insufficient washing

- Decrease Red-CLA

concentration- Increase the

number and duration of wash

steps

Photobleaching
- High laser power- Long

exposure times

- Reduce laser power- Use

shorter exposure times and

image averaging

Cell toxicity
- High probe concentration-

Prolonged incubation

- Perform a viability assay to

determine optimal

concentration and time

Conclusion
Red-CLA is a robust and specific fluorescent probe for the imaging of intracellular lipid

droplets. The protocols provided herein offer a starting point for a wide range of applications in

cell biology and drug discovery. Optimization of staining conditions for specific cell types and

experimental setups is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Red-CLA in
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030312#step-by-step-guide-for-using-red-cla-in-
fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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